molecular formula C17H24Cl2N2 B13988507 Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine CAS No. 138356-16-8

Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine

Cat. No.: B13988507
CAS No.: 138356-16-8
M. Wt: 327.3 g/mol
InChI Key: IKFDBDJFYBCATB-UHFFFAOYSA-N
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Description

Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine is a complex organic compound characterized by its unique structure, which includes an allyl group, a dichlorophenyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dichlorophenyl ethylamine with an allyl halide in the presence of a base to form the allyl-substituted intermediate. This intermediate is then reacted with 2-pyrrolidin-1-yl-ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated amines.

Scientific Research Applications

Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, while the pyrrolidinyl group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Allyl-[2-(2,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine
  • Allyl-[2-(3,4-difluoro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine

Uniqueness

Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and binding properties

Properties

CAS No.

138356-16-8

Molecular Formula

C17H24Cl2N2

Molecular Weight

327.3 g/mol

IUPAC Name

N-[2-(3,4-dichlorophenyl)ethyl]-N-(2-pyrrolidin-1-ylethyl)prop-2-en-1-amine

InChI

InChI=1S/C17H24Cl2N2/c1-2-8-20(12-13-21-9-3-4-10-21)11-7-15-5-6-16(18)17(19)14-15/h2,5-6,14H,1,3-4,7-13H2

InChI Key

IKFDBDJFYBCATB-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2

Origin of Product

United States

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